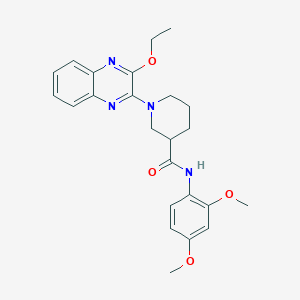

N-(2,4-dimethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide backbone. Key structural features include:

- A 2,4-dimethoxyphenyl group attached to the carboxamide nitrogen, which may enhance solubility due to electron-donating methoxy substituents.

- The ethoxy group on the quinoxaline ring likely modulates lipophilicity and steric effects.

Properties

Molecular Formula |

C24H28N4O4 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C24H28N4O4/c1-4-32-24-22(25-18-9-5-6-10-19(18)27-24)28-13-7-8-16(15-28)23(29)26-20-12-11-17(30-2)14-21(20)31-3/h5-6,9-12,14,16H,4,7-8,13,15H2,1-3H3,(H,26,29) |

InChI Key |

SOCCPNAXAPLHQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and structurally related analogs from the evidence:

Key Observations

Quinoxaline vs. Heterocyclic Cores: The target compound’s quinoxaline core (electron-deficient bicyclic system) contrasts with the furan () and thiophene () rings in analogs. Quinoxaline derivatives are often associated with kinase inhibition due to their planar structure, whereas furan/thiophene-containing compounds may prioritize metabolic pathways involving cytochrome P450 enzymes .

Substituent Effects on Solubility and Lipophilicity :

- The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-chlorophenyl () and trifluoromethylphenyl () groups, which are more lipophilic and may enhance blood-brain barrier penetration .

Stereochemical Considerations :

- highlights a compound with (2R,3S) stereochemistry, emphasizing the role of chirality in target binding. The target compound’s stereochemical configuration (if specified) could significantly influence its biological activity .

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~450–500) positions it within the typical range for drug-like molecules, whereas ’s analog (683.01) may face challenges in bioavailability due to its larger size .

Research Findings and Implications

While direct data for the target compound are unavailable, inferences from structural analogs suggest:

- Kinase Inhibition Potential: Quinoxaline derivatives often target ATP-binding pockets in kinases. The ethoxy group may fine-tune binding affinity compared to bulkier substituents in and .

- Metabolic Stability : The dimethoxyphenyl group could reduce oxidative metabolism relative to ’s trifluoromethyl group, which is resistant to enzymatic degradation .

- Toxicity Profiles: Thiophene-containing analogs () may carry hepatotoxicity risks due to sulfur metabolism, whereas the target compound’s quinoxaline core might prioritize renal excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.